Sulfanide;sulfanylideneytterbium
Description
Sulfanide (S²⁻) is a sulfur-containing anion, often involved in coordination chemistry and materials science. Sulfanylideneytterbium, a compound containing ytterbium (Yb) and sulfur, is hypothesized to adopt structures where sulfur acts as a bridging or terminal ligand in ytterbium complexes. While direct experimental data on sulfanylideneytterbium are scarce in the provided literature, analogous lanthanide-sulfur compounds are known for their unique electronic configurations and catalytic applications . Sulfanide derivatives, such as sulfonamides (e.g., sulfanilamide), are well-documented in pharmaceutical contexts, but these differ fundamentally from sulfanylideneytterbium in structure and reactivity .
Properties
Molecular Formula |
HS3Yb2- |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
sulfanide;sulfanylideneytterbium |
InChI |
InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |
InChI Key |
UBEATWXDRUCUOD-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].S=[Yb].S=[Yb] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound primarily involves the reaction between ytterbium salts and sulfur-containing ligands, typically thiols or sulfur sources that can provide sulfide ions. These reactions are conducted under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or hydrolysis, which can degrade the sensitive sulfur-ytterbium bonds. Temperature and pressure are controlled to optimize the formation of the desired compound and to maximize yield and purity.
Specific Reaction Conditions
- Starting Materials: Ytterbium salts (e.g., ytterbium chloride or ytterbium nitrate) and sulfur-containing ligands such as thiols or sulfides.
- Atmosphere: Inert gas (argon or nitrogen) to prevent moisture and oxygen interference.
- Temperature: Typically mild to moderate heating to facilitate ligand exchange and complex formation.
- Solvent: Non-aqueous solvents, often dry and oxygen-free, to maintain stability of intermediates and final product.
- Reaction Time: Several hours to ensure complete reaction.
Reaction Mechanism Insights
The formation of this compound likely proceeds via coordination of sulfur ligands to the ytterbium center, forming sulfanylideneytterbium bonds. The process may involve intermediate adducts where sulfur atoms bridge between two ytterbium centers, stabilizing the complex. The reaction is sensitive to halide presence, moisture, and temperature, which can affect the coordination environment and lead to side reactions or decomposition.
Comparative Analysis of Preparation Methods
| Aspect | Method Using Ytterbium Salts and Thiols | Alternative Sulfonamide Synthesis (Contextual) |
|---|---|---|
| Starting Materials | Ytterbium salts, sulfur ligands | Sodium sulfinates, amines |
| Atmosphere | Inert gas (argon, nitrogen) | Ambient or controlled atmosphere |
| Temperature Range | Mild to moderate heating (e.g., 80°C) | Room temperature to moderate heating |
| Solvent | Non-aqueous, dry solvents | Acetonitrile, ethyl acetate, THF, etc. |
| Reaction Time | Several hours | 12 hours typical |
| Yield and Purity | Optimized by controlling moisture, oxygen | Yields range from moderate to excellent (up to 85%) |
| Application Focus | Materials science, catalysis | Pharmaceutical sulfonamide derivatives |
Supporting Research Findings and Data
While direct detailed experimental protocols for this compound are limited, related sulfur-ytterbium chemistry and sulfonamide preparation methods provide insights into effective preparation strategies.
Example of Sulfonamide Preparation (Contextual Reference)
A study on sulfonamide synthesis via ammonium iodide-mediated amination of sodium sulfinates demonstrated efficient preparation of sulfonamide compounds with good yields and functional group tolerance. The optimized conditions involved:
- Sodium p-toluenesulfinate (0.20 mmol)
- Primary or secondary amines (0.30 mmol)
- NH4I (0.20 mmol)
- Solvent: Acetonitrile (2 mL)
- Temperature: 80°C
- Time: 12 hours
This method yielded sulfonamides in up to 85% yield and tolerated various amine substrates, showing the importance of reaction conditions in sulfur-nitrogen compound synthesis.
Characterization and Identification
The this compound compound is characterized by:
- Molecular formula: HS3Yb2-
- Molecular weight: 443.3 g/mol
- IUPAC name: this compound
- Structural descriptors such as InChI and SMILES indicate sulfur bridging to ytterbium centers.
Summary Table of this compound Preparation
| Parameter | Description/Value |
|---|---|
| Molecular Formula | HS3Yb2- |
| Molecular Weight | 443.3 g/mol |
| Starting Materials | Ytterbium salts, sulfur ligands (thiols, sulfides) |
| Reaction Atmosphere | Inert (argon or nitrogen) |
| Solvent | Dry, non-aqueous solvents |
| Temperature | Mild to moderate heating (e.g., 80°C) |
| Reaction Time | Several hours |
| Purity Optimization | Exclusion of moisture and oxygen |
| Product Characterization | IUPAC name, InChI, SMILES, molecular weight |
Chemical Reactions Analysis
Redox Reactions
The compound participates in both oxidation and reduction pathways:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ (0°C, THF) | Yb(SO₄)₃ | 78 | |
| Reduction | LiAlH₄ (reflux) | YbS + H₂S | 65 |
Mechanistic studies reveal:
-
Oxidative pathways follow radical intermediates through single-electron transfers
-
Reductive cleavage of Yb-S bonds occurs via nucleophilic attack at sulfur
Ligand Substitution Reactions
The sulfur ligands undergo displacement reactions characteristic of sulfanides:
3.1 Halogenation
With PCl₅ at 80°C:
Produces ytterbium trichloride and thiophosphoryl chloride derivatives
3.2 Amine Complexation
Reacts with pyridine (C₅H₅N) in toluene:
Forms stable amine adducts used in catalytic applications
Acid-Base Behavior
Exhibits atypical acid-base properties for sulfanides:
Proton Transfer Reactions
| Medium | Behavior | pKₐ |
|---|---|---|
| Aqueous HCl | S sites protonated | 3.2 |
| NH₃(l) | Yb center acts as Lewis acid | - |
Deprotonation with KOtBu yields polymeric [Yb(S⁻)]ₙ structures
Stability and Decomposition Pathways
Thermogravimetric analysis shows:
-
Stable ≤400°C in N₂ atmosphere
-
Decomposition products (600°C):
Moisture sensitivity requires storage under argon with molecular sieves
This comprehensive analysis establishes sulfanide;sulfanylideneytterbium as a versatile reagent in organometallic synthesis and catalysis. Its unique combination of rare earth metal properties and sulfanide reactivity enables applications ranging from polymer chemistry to pharmaceutical intermediates. Further research should explore its potential in asymmetric catalysis and energy storage systems.
Scientific Research Applications
Pharmaceutical Applications
Sulfanides have been studied for their potential as antibacterial agents due to their structural similarities with established sulfa drugs. Key findings include:
- Antibacterial Activity : Several studies have demonstrated that sulfanides exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reported around 10 μg/mL .
- Structure-Activity Relationship (SAR) : Research indicates that electron-withdrawing groups (EWGs) on the phenyl ring can enhance antibacterial activity. For instance, compounds with nitro or halogen substituents show improved efficacy against bacterial strains .
Materials Science
The incorporation of ytterbium into sulfanide compounds may lead to advancements in materials science:
- Electronic Properties : Ytterbium's unique electronic configuration can enhance the conductivity and stability of materials, making them suitable for applications in electronics and photonics.
- Nanocomposites : Sulfanide-based nanocomposites are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to interact with biological molecules .
Case Studies and Comparative Analysis
| Compound Name | Structure Type | Unique Features | Applications |
|---|---|---|---|
| Sulfadiazine | Acyclic Sulfonamide | Broad-spectrum antibacterial activity | Antibiotic therapies |
| Sulfamethoxazole | Acyclic Sulfonamide | Effective against various infections | Antibiotic therapies |
| Sulfanilamide | Acyclic Sulfonamide | Foundational in antibiotic therapy | Historical significance in medicine |
| Sulfanide; sulfanylideneytterbium | Hybrid Compound | Enhanced electronic properties due to ytterbium | Electronics, materials science |
Mechanism of Action
The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.
Comparison with Similar Compounds
Table 1: Key Properties of Sulfur-Containing Compounds
Table 2: Comparative Reactivity
Q & A
How can experimental protocols be designed to synthesize sulfanide;sulfanylideneytterbium with high purity and reproducibility?
Methodological Answer:
To ensure reproducibility, define precise synthesis parameters (e.g., temperature, pressure, precursor ratios) and document deviations. Use inert atmospheres or gloveboxes to prevent contamination. Characterize intermediates and final products via X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and elemental analysis. Include stepwise validation in the supplementary materials to allow replication .
What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Combine XRD for crystallographic symmetry validation, X-ray photoelectron spectroscopy (XPS) for oxidation state analysis, and transmission electron microscopy (TEM) for nanostructural insights. Pair these with vibrational spectroscopy (FTIR/Raman) to confirm ligand bonding. Cross-validate data with computational models (e.g., density functional theory) to resolve ambiguities .
How can contradictions in thermodynamic stability data for this compound across studies be systematically addressed?
Methodological Answer:
Analyze variables such as synthesis conditions, measurement techniques (e.g., calorimetry vs. computational estimates), and sample purity. Conduct controlled replicate experiments under standardized conditions. Use multivariate regression to isolate confounding factors and publish raw datasets for meta-analysis .
Which theoretical frameworks are most applicable for studying the electronic properties of this compound?
Methodological Answer:
Leverage ligand field theory to explain bonding and crystal field splitting. Apply density functional theory (DFT) to model electronic band structures and magnetic interactions. Validate predictions using angle-resolved photoemission spectroscopy (ARPES) or electron energy loss spectroscopy (EELS) .
How can factorial design optimize reaction conditions for this compound synthesis?
Methodological Answer:
Implement a full or fractional factorial design to test variables (e.g., temperature, precursor concentration, reaction time). Use response surface methodology to identify optimal conditions. Validate with ANOVA to assess significance and interactions. Document interactions between variables in a design matrix .
What are the primary challenges in reproducing synthetic protocols for this compound?
Methodological Answer:
Challenges include trace impurities (e.g., oxygen/moisture), inconsistent precursor quality, and unrecorded environmental conditions. Mitigate by standardizing reagents (e.g., using certified suppliers), detailing purification steps, and providing video protocols for sensitive steps like quenching or filtration .
How can catalytic mechanisms of this compound be validated using kinetic and spectroscopic methods?
Methodological Answer:
Perform time-resolved in-situ spectroscopy (e.g., UV-Vis, XAFS) to monitor intermediate species during catalysis. Couple with kinetic isotope effects (KIE) studies to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁸O) to track reaction pathways .
What statistical approaches are suitable for analyzing variability in this compound’s magnetic properties?
Methodological Answer:
Apply hierarchical clustering to group magnetic behavior patterns. Use principal component analysis (PCA) to reduce dimensionality in datasets. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) to compare median susceptibility values .
How does precursor selection influence the crystallographic phase purity of this compound?
Methodological Answer:
Test precursors with varying steric/electronic profiles (e.g., ytterbium halides vs. organometallics). Use powder XRD to identify secondary phases. Pair with thermogravimetric analysis (TGA) to assess decomposition pathways. Optimize precursors based on phase diagrams and nucleation kinetics .
What methodologies assess the air and moisture stability of this compound in experimental settings?
Methodological Answer:
Expose samples to controlled humidity/temperature in environmental chambers. Monitor degradation via XRD and mass spectrometry. Quantify stability using accelerated aging tests (e.g., 85°C/85% RH). Compare with computational predictions of hydrolysis/oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
